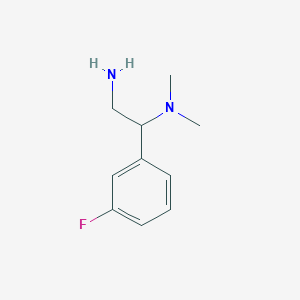
1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is an organic compound characterized by the presence of a fluorinated phenyl ring and a diamine moiety
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 3-fluoroaniline with N,N-dimethyl-1,2-diaminoethane under controlled conditions. The reaction typically requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated phenyl ring, where the fluorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in ethanol under reflux conditions.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Phenolic or alkoxy derivatives.
科学的研究の応用
1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an intermediate in drug synthesis.
Industry: Utilized in the development of advanced materials, such as polymers with specific electronic properties.
作用機序
The mechanism by which 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to desired therapeutic effects.
類似化合物との比較
1-(4-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine: Similar structure but with the fluorine atom in the para position.
1-(3-Chloro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine: Chlorine atom instead of fluorine.
1-(3-Fluoro-phenyl)-N1,N1-diethyl-ethane-1,2-diamine: Ethyl groups instead of methyl groups on the amine.
Uniqueness: 1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
生物活性
1-(3-Fluoro-phenyl)-N1,N1-dimethyl-ethane-1,2-diamine, also known by its CAS number 1212884-05-3, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C8H11FN2
- Molecular Weight : 154.19 g/mol
- IUPAC Name : 1-(3-fluorophenyl)ethane-1,2-diamine
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorine atom in the phenyl ring can enhance the compound's lipophilicity and receptor binding affinity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. It is hypothesized that it may modulate neurotransmitter levels or protect neuronal cells from oxidative stress, thus potentially offering therapeutic benefits in neurodegenerative diseases .
Antimicrobial Activity
There is emerging evidence that compounds related to this structure exhibit antimicrobial activity against a range of pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Safety and Toxicology
The safety profile of this compound has not been extensively studied; however, related compounds have shown potential toxicity at high concentrations. It is crucial to conduct further toxicological assessments to evaluate its safety for therapeutic use .
特性
IUPAC Name |
1-(3-fluorophenyl)-N,N-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-4-3-5-9(11)6-8/h3-6,10H,7,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBOOJQLAVTZQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














